(4-Bromo-3-methylisoxazol-5-yl)methanol
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Overview
Description
(4-Bromo-3-methylisoxazol-5-yl)methanol is a chemical compound with the molecular formula C5H6BrNO2. It is characterized by the presence of a bromine atom, a methyl group, and a hydroxymethyl group attached to an isoxazole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylisoxazol-5-yl)methanol typically involves the bromination of 3-methylisoxazole followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 3-methylisoxazole with bromine in the presence of a suitable solvent to yield 4-bromo-3-methylisoxazole. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methylisoxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: 4-Bromo-3-methylisoxazole-5-carboxylic acid.
Reduction: 3-Methylisoxazol-5-ylmethanol.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-3-methylisoxazol-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylisoxazol-5-yl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- (4-Iodo-3-methylisoxazol-5-yl)methanol
- (4-Chloro-3-methylisoxazol-5-yl)methanol
- (4-Fluoro-3-methylisoxazol-5-yl)methanol
Uniqueness
(4-Bromo-3-methylisoxazol-5-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s overall properties, making it suitable for specific applications where other halogenated compounds may not be as effective .
Properties
IUPAC Name |
(4-bromo-3-methyl-1,2-oxazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFXRMJDKKFWTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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